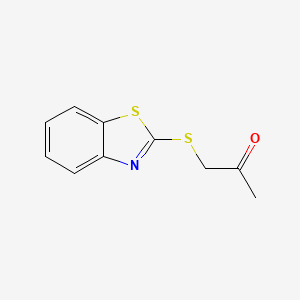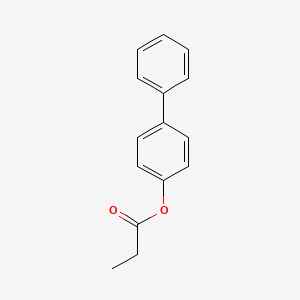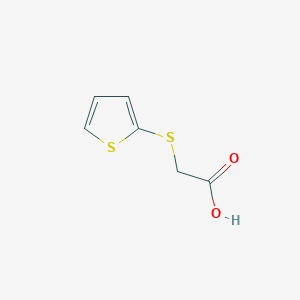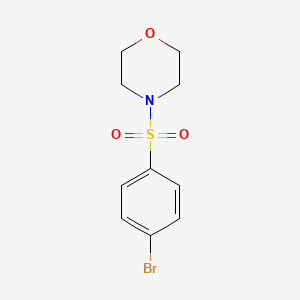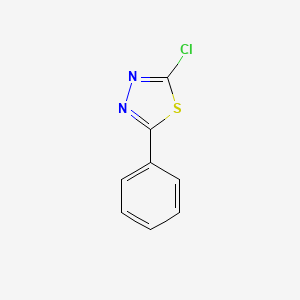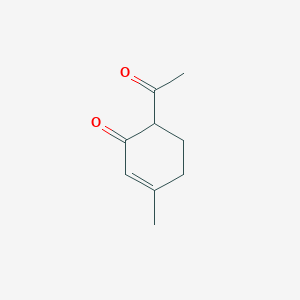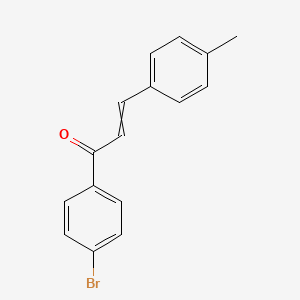
1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of chalcone derivatives like 1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one typically involves Claisen-Schmidt condensation reactions, which are base-catalyzed reactions between aldehydes and ketones. This process leads to the formation of the chalcone scaffold, characterized by a double bond conjugated with a carbonyl group (Thanigaimani et al., 2015).
Molecular Structure Analysis
Molecular structure analysis through spectroscopic methods (FTIR, (1)H, and (13)C NMR) and single-crystal X-ray diffraction has been crucial in determining the configuration and conformation of 1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one. This compound typically crystallizes in specific space groups, with the molecular geometry influenced by various weak interactions, stabilizing the crystal structure (Thanigaimani et al., 2015).
Chemical Reactions and Properties
Chalcones undergo a variety of chemical reactions, including cyclization, addition, and substitution reactions, which can modify their structural framework and, consequently, their chemical properties. These reactions are often leveraged to synthesize more complex molecules with desired biological activities.
Physical Properties Analysis
The physical properties of chalcones like 1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one, including melting points, solubility, and crystal structure, are typically assessed using spectroscopic and crystallographic methods. These properties are crucial for understanding the compound's behavior in different environments and for its formulation in potential applications.
Chemical Properties Analysis
The chemical properties of 1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one are closely linked to its molecular structure. The presence of the bromophenyl and methylphenyl groups contributes to its reactivity and interactions with various biological targets. Quantum chemical investigations, including HOMO-LUMO analysis and natural bonding orbital (NBO) analysis, provide insights into its reactivity and potential as a nonlinear optical (NLO) material (Thanigaimani et al., 2015).
Aplicaciones Científicas De Investigación
Crystal Structure and Molecular Packing
- Crystal Structure Analysis : The molecular structure of 1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one and its derivatives has been extensively studied in crystallography. These studies reveal detailed information about the planarity of the molecule and its dihedral angles, contributing to our understanding of its crystalline properties and molecular interactions (Suwunwong et al., 2009).
Nonlinear Optical Properties
- Nonlinear Optical (NLO) Applications : Several studies have focused on the nonlinear optical properties of 1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one and related compounds. These properties are crucial for potential applications in photonics and optoelectronics, where materials with strong nonlinear responses are sought after for devices like optical switches and modulators (D’silva et al., 2012).
Antioxidant Activity
- Potential Antioxidant Agent : Research has been conducted on the antioxidant activity of chalcone derivatives, including 1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one. These studies assess the potential of these compounds as antioxidants, which could have implications in fields like pharmacology and food science (Brahmana et al., 2021).
Structural and Spectral Properties
- Theoretical Studies on Structural Properties : Quantum chemical investigations have been employed to explore the structural and spectral properties of this compound. These studies provide insights into the molecular geometry, vibrational frequencies, and electronic properties, which are essential for understanding its chemical behavior and potential applications (Thanigaimani et al., 2015).
Chemical Synthesis and Characterization
- Synthesis and Characterization : Research on the synthesis and characterization of 1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one and related compounds is crucial for their practical application. These studies cover methods of synthesis, structural characterization using various spectroscopic techniques, and theoretical studies to predict properties (Bhumannavar, 2021).
Safety And Hazards
This involves studying the compound’s toxicity, environmental impact, and precautions that need to be taken while handling it.
Direcciones Futuras
This involves predicting or proposing future research directions, such as potential applications of the compound, based on its properties and reactivity.
Please note that not all compounds will have information available in all these categories, especially if they are not well-studied. For a specific compound, it’s best to look up these details in a chemical database or scientific literature. If you have a different compound or a more specific question about this compound, feel free to ask!
Propiedades
IUPAC Name |
1-(4-bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO/c1-12-2-4-13(5-3-12)6-11-16(18)14-7-9-15(17)10-8-14/h2-11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOQBFSBVMUAOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30292532 |
Source


|
| Record name | 1-(4-bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30292532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one | |
CAS RN |
51477-10-2 |
Source


|
| Record name | 1-(4-bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30292532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-{[(2-ethoxy-2-oxoethyl)carbamoyl]amino}acetate](/img/structure/B1266785.png)
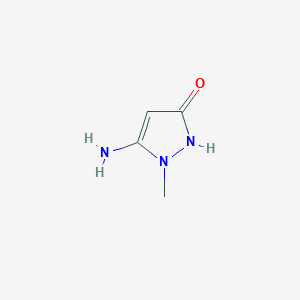
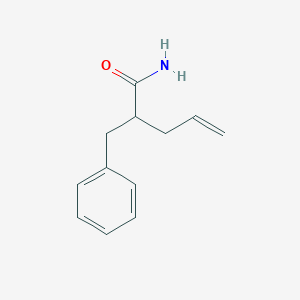
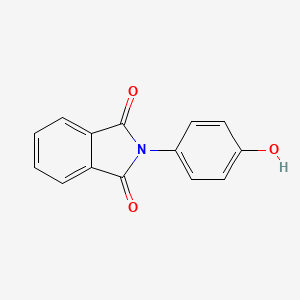
![2-[(4-Tert-butylphenyl)sulfanyl]acetic acid](/img/structure/B1266791.png)
